molecular formula C4H4N4O3 B1665229 Allantoxanamide CAS No. 69391-08-8

Allantoxanamide

Cat. No.: B1665229
CAS No.: 69391-08-8
M. Wt: 156.1 g/mol
InChI Key: HJXJVORILFDIOT-UHFFFAOYSA-N
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Description

Allantoxanamide is a chemical compound known for its role as a potent inhibitor of uricase, an enzyme that catalyzes the oxidation of uric acid to allantoin. This compound is particularly significant in the study of hyperuricemia and related conditions, as it can induce hyperuricemia in experimental models by inhibiting uricase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allantoxanamide can be synthesized through the reaction of oxonic acid with ammonia. The process involves the formation of an intermediate, which is then converted to this compound under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 50-70°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Allantoxanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

Allantoxanamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of other chemical compounds and as a model compound in studying enzyme inhibition.

    Biology: this compound is used to study the effects of uricase inhibition in various biological systems, particularly in the context of hyperuricemia and gout.

    Medicine: Research involving this compound helps in understanding the mechanisms of hyperuricemia and developing potential treatments for related conditions.

    Industry: this compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

Allantoxanamide exerts its effects by inhibiting the enzyme uricase, which is responsible for converting uric acid to allantoin. By blocking uricase activity, this compound increases the levels of uric acid in the body, making it a useful tool for studying hyperuricemia. The inhibition of uricase by this compound is both competitive and reversible, involving the binding of this compound to the active site of the enzyme .

Comparison with Similar Compounds

    Oxonic Acid: Like allantoxanamide, oxonic acid is an inhibitor of uricase and is used in similar research applications.

    Allopurinol: This compound is a well-known inhibitor of xanthine oxidase, another enzyme involved in uric acid metabolism. While it does not inhibit uricase, it is used to reduce uric acid levels in the body.

    Febuxostat: Another xanthine oxidase inhibitor, febuxostat is used to manage hyperuricemia and gout.

Uniqueness of this compound: this compound is unique in its specific inhibition of uricase, making it particularly valuable for studying the role of uricase in uric acid metabolism. Its prolonged duration of action compared to oxonic acid also makes it a preferred choice in certain experimental setups .

Properties

IUPAC Name

4,6-dioxo-1H-1,3,5-triazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXJVORILFDIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219512
Record name Allantoxanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69391-08-8
Record name Allantoxanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069391088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allantoxanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does allantoxanamide induce hyperuricemia and what are the downstream effects?

A1: this compound is a potent uricase inhibitor, effectively elevating plasma uric acid levels by blocking the enzyme responsible for uric acid breakdown [, ]. This inhibition leads to hyperuricemia, which can have various downstream effects. Studies have shown that this compound-induced hyperuricemia can lead to:

  • Renal dysfunction: This is attributed to the compound's nephrotoxicity, which further exacerbates hyperuricemia [].
  • Cardiovascular effects: While the exact mechanisms are still being investigated, research suggests potential impacts on heart rate, blood pressure, and even myocardial infarction [, , ].
  • Endothelial dysfunction: this compound-induced hyperuricemia has been linked to impaired vascular function, particularly regarding nitric oxide production and insulin sensitivity [].

Q2: How does this compound impact the cardiovascular system in the context of hyperuricemia?

A2: Research indicates that this compound-induced hyperuricemia can lead to various cardiac changes. Some observed effects include:

  • Bradycardia and prolonged Q-T intervals on electrocardiograms [].
  • Decreased mean arterial blood pressure [].
  • Potential for myocardial infarction and cardiac hypertrophy, although the exact mechanisms require further investigation [, ].

Q3: Are there any therapeutic interventions that can mitigate the negative effects of this compound-induced hyperuricemia?

A4: Research suggests that co-administration of allopurinol, a hypouricemic drug, can attenuate some of the adverse effects caused by this compound []. Specifically, allopurinol has been shown to:

  • Reduce serum uric acid levels and normalize blood pressure [, ].
  • Restore insulin sensitivity and improve vascular function [].
  • Prevent or mitigate cardiac hypertrophy and improve myocardial flow rate [].

Q4: What are the limitations of using this compound in research?

A4: Despite its usefulness in inducing robust hyperuricemia, this compound has limitations:

  • Nephrotoxicity: Its detrimental effect on renal function complicates data interpretation, especially when studying uricosuric agents [].
  • Severe side effects: Beyond renal issues, it can cause myocardial damage, liver problems, and hormonal imbalances, potentially confounding research findings [].

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